4-Fluoro-2-nitrobenzenethiol
Overview
Description
4-Fluoro-2-nitrobenzenethiol, also known as 4-Fluoro-2-nitrothiophenol, is a sulfur-containing organic compound that belongs to the class of thiol compounds. It has a molecular weight of 173.17 .
Molecular Structure Analysis
The molecular formula of 4-Fluoro-2-nitrobenzenethiol is C6H4FNO2S. This compound contains fluorine, nitro, and thiol functional groups, which contribute to its unique properties and potential applications.Physical And Chemical Properties Analysis
4-Fluoro-2-nitrobenzenethiol is a solid compound . It is insoluble in water. The compound has a yellow color.Scientific Research Applications
Detection of Nitroaromatic Compounds
- Scientific Field: Material Science/Chemistry
- Application Summary: 4-Fluoro-2-nitrobenzenethiol is used in the synthesis of a Zr (IV) based metal–organic framework (MOF) which is structurally analogous to UiO-66 . This MOF is used for the detection of nitroaromatic compounds (NACs), which are known explosives and environmental pollutants .
- Methods of Application: The MOF incorporates a fluorescent ligand with a pendant π-electron rich aromatic group and a basic secondary amine functionality, thereby targeting the selective detection of electron deficient and acidic NACs, 2,4,6-trinitrophenol (TNP) and 2,4-dinitrophenol (DNP) .
- Results/Outcomes: Fluorescence titration experiments on aqueous suspensions of acid activated MOF demonstrate that the material responds to small concentrations of TNP and DNP by displaying strong emission quenching, even in the presence of potentially competing compounds . The estimated limits of detection were found to be as low as 0.011 μM (2.5 ppb) for TNP and 0.026 μM (4.8 ppb) for DNP .
Biomolecule Immobilization and Bioconjugation
- Scientific Field: Analytical and Bioanalytical Chemistry
- Application Summary: 4-Fluoro-2-nitrobenzenethiol, also known as 1-fluoro-2-nitro-4-azidobenzene (FNAB), is used for biomolecule immobilization and bioconjugation . This involves the modification of molecules such as proteins, peptides, nucleic acids, drugs, and solid surfaces for various purposes .
- Methods of Application: FNAB is used as a photolinker to produce the desired chemical linkage upon photo-irradiation . The first evidence of photochemical activation of an inert surface by FNAB through nitrene insertion reaction was reported in 2001, and the FNAB-activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .
- Results/Outcomes: FNAB has distinct advantages over perfluorophenyl azide derivatives, which are contemporary nitrene-generating photolinkers, because of its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules . It has been used in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics .
Safety And Hazards
properties
IUPAC Name |
4-fluoro-2-nitrobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2S/c7-4-1-2-6(11)5(3-4)8(9)10/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYMOIJGXLSPTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-nitrobenzenethiol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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